molecular formula C15H22N2O3 B030957 Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate CAS No. 313657-51-1

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B030957
CAS No.: 313657-51-1
M. Wt: 278.35 g/mol
InChI Key: YSJQUDZWTWSGNT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as halides or esters.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural properties make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJQUDZWTWSGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468333
Record name tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313657-51-1
Record name tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-(2-hydroxyphenyl)piperazine 19 (1.78 g, 0.01 mol) in 20 mL tetrahydrofuran (in a round bottom flask fitted with a gas bubbler) was added a solution of di-tert-butylcarbonate (2.62 g, 0.012 mol) in 10 mL tetrahydrofuran at room temperature. Soon it became a clear solution and a gas was evolved. The resulting mixture was heated at 60° C. for 6 h. The progress of the reaction was monitored by thin layer chromatography (TLC). The solvent was evaporated, the residue was dissolved in 100 mL ethyl acetate and washed with 100 mL water, dried over sodium sulphate (Na2SO4) and evaporated to give tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate 20 which was purified by triturating with hexanes. White solid, 2.5 g (92%). 1H NMR (400 MHz, CDCl3): δ 1.49 (s, 9H); 2.81(t, J=4.8 Hz, 4H); 3.58 (t, J=4.8 Hz, 4H); 6.84-6.88 (m, 1H); 6.94-6.99 (m, 1H); 7.06-7.12 (m, 2H).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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